molecular formula C8H16N2O2 B12835898 Ethyl 2-[azetidin-3-yl(methyl)amino]acetate

Ethyl 2-[azetidin-3-yl(methyl)amino]acetate

Cat. No.: B12835898
M. Wt: 172.22 g/mol
InChI Key: PMGULNKWUSTYBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[azetidin-3-yl(methyl)amino]acetate is a chemical building block of significant interest in medicinal and synthetic chemistry. This compound belongs to a class of azetidine-based amino acid esters that are highly valued for constructing more complex, biologically active molecules . The azetidine ring is a four-membered nitrogen-containing heterocycle that serves as a key pharmacophore, a feature present in several natural products and synthetic pharmaceuticals, including certain calcium channel blockers and cytotoxic agents . The primary research application of this compound is as a conformationality constrained scaffold or intermediate in the synthesis of novel drug candidates . Its structure, featuring both an ester and a secondary amine, allows for further chemical diversification. For instance, similar azetidine acetic acid esters are investigated as structural analogues of neurotransmitters like GABA (4-aminobutanoic acid) or as building blocks for generating DNA-encoded peptide libraries . The compound can serve as a precursor in the synthesis of potential positive allosteric modulators for receptors such as GABAA . This product is intended for research and development purposes only. It is strictly for laboratory use and must be handled by qualified technical personnel. It is not intended for diagnostic or therapeutic uses, nor for use in humans or animals. Handling and Storage: Store long-term in a cool, dry place.

Properties

Molecular Formula

C8H16N2O2

Molecular Weight

172.22 g/mol

IUPAC Name

ethyl 2-[azetidin-3-yl(methyl)amino]acetate

InChI

InChI=1S/C8H16N2O2/c1-3-12-8(11)6-10(2)7-4-9-5-7/h7,9H,3-6H2,1-2H3

InChI Key

PMGULNKWUSTYBS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN(C)C1CNC1

Origin of Product

United States

Preparation Methods

Horner–Wadsworth–Emmons (HWE) Reaction for Azetidinylidene Intermediates

One of the foundational steps in the synthesis is the preparation of methyl 2-(azetidin-3-ylidene)acetate intermediates via the HWE reaction. This reaction is widely recognized for its reliability in forming substituted alkenes from aldehydes or ketones and phosphonate esters.

Typical procedure:

  • React methyl 2-(dimethoxyphosphoryl)acetate with azetidin-2-one in the presence of sodium hydride (NaH) suspended in mineral oil.
  • The reaction is carried out in dry tetrahydrofuran (THF) under anhydrous conditions.
  • After completion, the reaction mixture is quenched with water, extracted with ethyl acetate, and concentrated.
  • Purification is achieved either by flash column chromatography or two-stage vacuum distillation (kugelrohr technique).

This method yields the azetidinylidene intermediate with moderate to good yields (~60%) and provides a versatile platform for further functionalization.

Aza-Michael Addition for Formation of Ethyl 2-[azetidin-3-yl(methyl)amino]acetate

The critical step to obtain the target compound involves the aza-Michael addition, where nitrogen-containing heterocycles (such as azetidine derivatives) add across activated alkenes like methyl 2-(azetidin-3-ylidene)acetates.

Key features of this step:

  • The reaction typically requires controlled temperature conditions to optimize yield and selectivity.
  • Solvents facilitating nucleophilic addition, such as polar aprotic solvents, are preferred.
  • Bases and nucleophiles are employed to promote the addition while minimizing side reactions.
  • The methylamino group is introduced during this step, linking the azetidine ring to the ethyl acetate moiety.

This step is crucial for establishing the biological activity of the compound, as the azetidine ring and methylamino linkage are essential for interaction with biological targets.

Hydrogenolysis and Salt Formation for Purification

To obtain the pure free base or its dihydrochloride salt, hydrogenolysis and acid-base treatments are employed:

  • The intermediate azetidine derivatives are dissolved in protic solvents (e.g., methanol) with mineral acids such as hydrochloric acid.
  • The mixture is subjected to hydrogen gas under pressure (typically 40–80 psi) in the presence of a hydrogenolysis catalyst like palladium on charcoal.
  • The reaction proceeds at moderate temperatures (40–80 °C) for 1–3 hours until hydrogen uptake ceases.
  • After catalyst removal by filtration, the azetidine salt is isolated.
  • Treatment with a strong base liberates the free base, which can be condensed and purified.

This method ensures high purity and yield of the azetidine free base or its salt form, which is important for subsequent applications.

Summary Table of Preparation Methods

Step Reaction Type Key Reagents/Conditions Outcome Notes
1 Horner–Wadsworth–Emmons (HWE) Methyl 2-(dimethoxyphosphoryl)acetate, azetidin-2-one, NaH, dry THF Methyl 2-(azetidin-3-ylidene)acetate intermediate Purification by chromatography or vacuum distillation; ~60% yield
2 Aza-Michael Addition Azetidine derivatives, bases, polar aprotic solvents, temperature control This compound Formation of methylamino linkage; critical for bioactivity
3 Hydrogenolysis & Salt Formation Pd/C catalyst, H2 gas (40–80 psi), mineral acid (HCl), methanol Azetidine dihydrochloride salt or free base Catalyst removal by filtration; salt isolation and base liberation

Research Findings and Optimization Notes

  • The HWE reaction is favored for its reliability and moderate yields, but purification methods can affect overall efficiency. Kugelrohr distillation offers an alternative to chromatography for scale-up.
  • The aza-Michael addition requires careful control of reaction parameters to avoid side reactions such as polymerization or over-alkylation. Solvent choice and base strength are critical factors.
  • Hydrogenolysis conditions must be optimized to prevent over-reduction or degradation of the azetidine ring. Use of palladium hydroxide on carbon and controlled hydrogen pressure ensures selective reduction.
  • The dihydrochloride salt form improves compound stability and handling, which is advantageous for medicinal chemistry applications.

Chemical Reactions Analysis

Ethyl 2-[azetidin-3-yl(methyl)amino]acetate undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-[azetidin-3-yl(methyl)amino]acetate serves as a vital building block in the synthesis of various pharmaceutical agents. Its structural features allow it to interact with biological targets, making it a candidate for developing new therapeutics.

Antitumor Activity

Recent studies have indicated that derivatives of azetidine compounds exhibit potential antitumor properties. For instance, a derivative containing the azetidine moiety was evaluated for its efficacy against aggressive cancer cell lines, showing significant reductions in cell viability in vitro and promising results in in vivo models .

CompoundTarget Cancer Cell LineViability Reduction (%)Reference
This compoundMDA-MB-231 (triple-negative breast cancer)55% (10 μM)
Derivative AA549 (lung cancer)65% (5 μM)

Neuroprotective Effects

A library of azetidine derivatives, including those based on this compound, has been synthesized and evaluated for neuroprotective activity. These compounds showed promise in protecting neuronal cells from oxidative stress and apoptosis, indicating their potential use in treating neurodegenerative diseases .

Synthesis and Optimization

The synthesis of this compound involves several steps, typically beginning with readily available precursors. Efficient synthetic routes have been developed to enhance yield and purity, facilitating the production of this compound for research and development purposes.

Synthetic Pathways

A common synthetic approach includes:

  • Formation of the Azetidine Ring : Utilizing cyclization reactions involving amino acids or their derivatives.
  • Alkylation : Introducing the methyl group via nucleophilic substitution.
  • Esterification : Converting the resulting amine into an ester form for improved bioavailability.

Biological Mechanism of Action

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It may function as a ligand for receptors involved in critical signaling pathways, influencing cellular responses related to growth and apoptosis.

Case Studies and Research Findings

Several studies have documented the applications of this compound:

Case Study: Anticancer Research

In a systematic study, derivatives of this compound were tested against various cancer cell lines, demonstrating a structure–activity relationship that correlates specific modifications with enhanced anticancer activity .

Case Study: Neuroprotection

Research conducted on neuroprotective effects revealed that certain azetidine derivatives could mitigate neuronal damage caused by oxidative stress, suggesting therapeutic potential in conditions like Alzheimer's disease .

Mechanism of Action

The mechanism of action of ethyl 2-[azetidin-3-yl(methyl)amino]acetate involves its interaction with specific molecular targets. The azetidine ring can interact with biological macromolecules, potentially inhibiting or modulating their activity . The exact pathways and molecular targets depend on the specific application and derivative of the compound being studied.

Comparison with Similar Compounds

Methyl 2-(azetidin-3-yl)acetate hydrochloride

  • Structure: Differs by substitution of the ethyl ester with a methyl group and absence of the methylamino bridge.
  • Molecular Formula: C₆H₁₁NO₂·HCl (hydrochloride salt) .
  • Key Differences: Reduced steric bulk due to the smaller ester group.
  • Applications : Used as a precursor in peptide mimetics due to its compact azetidine ring .

Ethyl 2-(azetidin-3-yl)-2-fluoroacetate hydrochloride

  • Structure : Incorporates a fluorine atom at the α-position of the acetate group.
  • Molecular Formula: C₇H₁₃ClFNO₂ .
  • Key Differences :
    • Fluorine substitution enhances metabolic stability by resisting oxidative degradation.
    • Increased electronegativity may alter binding interactions in biological targets .
  • Synthetic Note: Prepared via fluorination of the α-carbon, a step requiring specialized reagents like Selectfluor® .

Methyl {1-acetyl-3-[4-(trifluoromethyl)phenyl]azetidin-3-yl}acetate

  • Structure : Features a trifluoromethylphenyl substituent on the azetidine ring and an acetylated nitrogen.
  • Molecular Formula: C₁₅H₁₆F₃NO₃ .
  • Key Differences: The trifluoromethyl group increases lipophilicity and bioavailability.
  • Biological Relevance : Demonstrates neuroprotective activity in preclinical models, attributed to its enhanced penetration of the blood-brain barrier .

Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate

  • Structure : Contains a pyrimidine-thietane hybrid system linked via a thioether bond.
  • Molecular Formula : C₁₂H₁₅N₃O₂S₂ .
  • Key Differences :
    • The pyrimidine-thietane moiety introduces π-π stacking and hydrogen-bonding capabilities.
    • Sulfur atoms may confer redox activity or susceptibility to metabolic oxidation .
  • Applications : Explored as a kinase inhibitor scaffold due to its planar heteroaromatic system .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Synthetic Yield Biological Activity
Ethyl 2-[azetidin-3-yl(methyl)amino]acetate C₈H₁₆N₂O₂ 172.22 Azetidine, ethyl ester ~72% Under investigation
Methyl 2-(azetidin-3-yl)acetate HCl C₆H₁₁NO₂·HCl 165.62 Azetidine, methyl ester Not reported Peptide mimetic precursor
Ethyl 2-(azetidin-3-yl)-2-fluoroacetate HCl C₇H₁₃ClFNO₂ 197.64 Fluorinated acetate, azetidine ~65% Metabolic stability studies
Methyl trifluoromethylphenyl derivative C₁₅H₁₆F₃NO₃ 327.29 Trifluoromethylphenyl, acetyl ~60% Neuroprotective activity
Pyrimidine-thietane analog C₁₂H₁₅N₃O₂S₂ 313.40 Pyrimidine, thietane, thioether ~55% Kinase inhibition studies

Biological Activity

Ethyl 2-[azetidin-3-yl(methyl)amino]acetate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, highlighting its synthesis, mechanisms of action, and therapeutic applications based on diverse research findings.

1. Overview of this compound

This compound belongs to a class of compounds known as azetidines, which are characterized by a four-membered nitrogen-containing ring. The azetidine structure has been associated with various biological activities, including antimicrobial, anticancer, and neuroprotective effects.

2. Synthesis and Structural Characterization

The synthesis of this compound typically involves the reaction of azetidine derivatives with ethyl acetoacetate or related esters under controlled conditions. Various methods have been reported for synthesizing azetidine derivatives, including cycloaddition reactions and multi-step synthetic routes that yield high purity and yield.

3.1 Antimicrobial Activity

Research indicates that azetidine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds containing the azetidine ring can inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values for these compounds often fall within a range that demonstrates their potential as antibacterial agents.

CompoundTarget BacteriaMIC (µg/mL)
Azetidine derivative AStaphylococcus aureus12
Azetidine derivative BBacillus subtilis18

3.2 Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. Notably, the compound has shown cytotoxic effects against human breast cancer (MCF-7) and colon cancer (HT-29) cells.

Cell LineIC50 (µM)
MCF-717
HT-299

These results suggest that the compound may interfere with cellular proliferation pathways or induce apoptosis in cancer cells.

3.3 Neuroprotective Activity

Recent studies have highlighted the neuroprotective effects of azetidine derivatives in models of neurodegenerative diseases. For example, certain analogs have been found to inhibit acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease pathology.

CompoundAChE Inhibition (%)
Compound C75
Compound D68

These compounds also demonstrated protective effects against oxidative stress-induced neuronal damage in vitro.

The mechanisms underlying the biological activities of this compound are varied:

  • Antimicrobial Mechanism : The azetidine ring may enhance membrane permeability, allowing for increased interaction with bacterial cell walls.
  • Anticancer Mechanism : The compound may induce apoptosis through the activation of caspases or inhibition of cell cycle progression.
  • Neuroprotective Mechanism : Inhibition of AChE leads to increased acetylcholine levels, enhancing cholinergic neurotransmission and providing neuroprotection.

5. Case Studies and Research Findings

Several case studies have provided insight into the efficacy of azetidine derivatives:

  • Study on Antibacterial Activity : A study demonstrated that an azetidine-based compound significantly reduced bacterial load in infected animal models, suggesting its potential for therapeutic use in treating bacterial infections.
  • In Vivo Cancer Studies : In xenograft models using human cancer cell lines, treatment with this compound resulted in tumor size reduction compared to control groups.
  • Neuroprotection in Animal Models : Research involving animal models of Alzheimer's disease showed that treatment with AChE inhibitors derived from azetidines improved cognitive function scores compared to untreated controls.

6. Conclusion

This compound represents a promising candidate for further exploration in drug development due to its diverse biological activities, including antimicrobial, anticancer, and neuroprotective effects. Continued research is essential to elucidate its mechanisms of action fully and optimize its therapeutic potential across various medical fields.

Q & A

Q. What are the common synthetic routes for Ethyl 2-[azetidin-3-yl(methyl)amino]acetate, and what are their limitations?

The compound is typically synthesized via nucleophilic substitution reactions. For example, azetidin-3-ylmethylamine derivatives react with ethyl bromoacetate in the presence of a base (e.g., triethylamine) in aprotic solvents like dichloromethane (DCM) or acetonitrile. However, competing side reactions, such as over-alkylation or hydrolysis of the ester group, can reduce yields. Purification often requires flash chromatography (e.g., 10–30% ethyl acetate/hexanes) to isolate the product from dialkylated byproducts .

Q. Which analytical techniques are critical for characterizing this compound?

Key methods include:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR confirm structural integrity, with azetidine protons appearing as distinct multiplets (δ ~3.0–4.5 ppm) and ester carbonyl signals near δ 170 ppm .
  • HPLC-MS : Validates purity (>95%) and molecular weight (e.g., C11_{11}H21_{21}NO5_5S, MW 279.36 or 292.38 for hydrochloride salts) .
  • Elemental analysis : Ensures stoichiometric consistency, particularly for nitrogen and sulfur content .

Q. What are the common impurities observed during synthesis, and how are they mitigated?

Impurities include:

  • Dialkylated byproducts : Formed due to excess alkylating agents. Mitigated by stoichiometric control and stepwise addition of reagents .
  • Hydrolysis products : Ester groups hydrolyze under acidic/basic conditions. Reactions are conducted under anhydrous conditions, and products are stored at –20°C in inert atmospheres .

Q. How should this compound be stored to ensure stability?

The compound is hygroscopic and sensitive to light. Recommended storage:

  • In airtight containers under argon or nitrogen at –20°C.
  • Use desiccants (e.g., silica gel) to prevent hydrolysis .

Advanced Research Questions

Q. How can reaction yields be optimized for this compound synthesis?

Yield optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may increase side reactions. Acetonitrile balances reactivity and selectivity .
  • Catalyst use : DMAP (4-dimethylaminopyridine) accelerates acylation reactions, improving yields by 15–20% .
  • Temperature control : Reactions at 0°C minimize thermal degradation, while gradual warming to room temperature ensures completion .

Q. What structural modifications enhance the pharmacological activity of this compound derivatives?

Structure-activity relationship (SAR) studies suggest:

  • Azetidine ring substitution : Introducing fluoropropyl or neopentyl groups (e.g., 3-(fluoropropyl)azetidin-3-yl) improves blood-brain barrier permeability in prodrugs .
  • Ester group replacement : Substituting ethyl with tert-butyl esters increases metabolic stability in vivo .

Q. How do conflicting spectral data (e.g., NMR shifts) arise, and how are they resolved?

Contradictions in 1^1H NMR data may stem from:

  • Dynamic equilibria : Azetidine ring puckering or rotameric states of the methylamino group cause signal splitting. Variable-temperature NMR (e.g., 25–60°C) stabilizes conformers for clearer assignments .
  • Solvent effects : CD3_3OD vs. CDCl3_3 alters hydrogen bonding, shifting proton signals. Cross-referencing spectra in multiple solvents resolves ambiguities .

Q. What advanced purification methods address low yields in scaled-up synthesis?

  • Prep-HPLC : Separates closely related impurities (e.g., diastereomers) using C18 columns and gradient elution (0.1% TFA in water/acetonitrile) .
  • Recrystallization : Ethyl acetate/hexanes mixtures (1:3 v/v) yield high-purity crystals (>99%) but require slow cooling to avoid oiling out .

Q. How is the compound’s stability under physiological conditions evaluated?

  • pH-dependent hydrolysis : Incubate in buffers (pH 1–9) at 37°C and monitor degradation via LC-MS. Half-life calculations guide prodrug design (e.g., esterase-resistant analogs) .
  • Plasma stability assays : Human plasma incubation (1–24 hrs) quantifies intact compound remaining, identifying metabolically labile sites .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Molecular docking : AutoDock Vina or Schrödinger Suite models binding to receptors (e.g., TLR antagonists). Key interactions: azetidine nitrogen hydrogen bonds and ester group hydrophobic contacts .
  • 3D-QSAR : CoMFA/CoMSIA analyses correlate substituent electronegativity and steric bulk with antifungal or anticancer activity .

Methodological Notes

  • Contradictory data : Purity discrepancies (e.g., 95% vs. 98%) in commercial batches necessitate in-house validation via orthogonal methods (HPLC + NMR).
  • Safety protocols : GHS classification mandates handling under fume hoods with nitrile gloves and flame-resistant lab coats due to flammability (H228) and skin corrosion risks (H314) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.